4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride
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Overview
Description
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S It is a derivative of thiolane, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and two methyl groups attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride typically involves the reaction of 2,2-dimethylthiolane-1,1-dione with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of raw materials, precise control of reaction parameters, and efficient isolation and purification of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiolane ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-1lambda6-thiolane-1,1-dione hydrochloride
- 4-amino-2,3,3-trimethyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
- 3-(aminomethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride
Uniqueness
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and two methyl groups on the thiolane ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO2S |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
5,5-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(2)3-5(7)4-10(6,8)9;/h5H,3-4,7H2,1-2H3;1H |
InChI Key |
OCTHUXLSMJJMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CS1(=O)=O)N)C.Cl |
Origin of Product |
United States |
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